molecular formula C12H21N B1197116 3-ethyladamantan-1-amine CAS No. 41100-45-2

3-ethyladamantan-1-amine

Cat. No.: B1197116
CAS No.: 41100-45-2
M. Wt: 179.3 g/mol
InChI Key: OVQNSGBYKOJYBK-UHFFFAOYSA-N
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Description

3-ethyladamantan-1-amine is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its biological activity and has been studied for various applications in medicine and chemistry. The molecular formula of this compound is C12H21N, and it has a molecular weight of 179.3 g/mol .

Preparation Methods

The synthesis of 3-ethyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-aminoadamantane with ethyl halides under basic conditions to introduce the ethyl group at the 3-position. Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-ethyladamantan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-ethyladamantan-1-amine involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting excessive activation of these receptors, the compound helps to protect neurons from excitotoxicity, a process that can lead to cell death .

Comparison with Similar Compounds

3-ethyladamantan-1-amine is similar to other adamantane derivatives such as 1-aminoadamantane and 1-amino-3,5-dimethyladamantane. its unique ethyl substitution at the 3-position provides distinct pharmacological properties, making it more effective in certain therapeutic applications. Other similar compounds include:

Properties

IUPAC Name

3-ethyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQNSGBYKOJYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874371
Record name 1-AMINOADAMANTANE,3-ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41100-45-2
Record name 1-Amino-3-ethyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINOADAMANTANE,3-ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-3-ETHYLADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSU8GE9EBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions "1-aminoadamantanes." Could you elaborate on the specific compound, 1-Amino-3-ethyladamantane, and its relevance to this study?

A1: While the paper focuses on the broader class of 1-aminoadamantanes, 1-Amino-3-ethyladamantane is a specific compound within this group. It's structurally similar to the compounds investigated in the study and is known to influence neuronal activity. Although the paper doesn't directly investigate 1-Amino-3-ethyladamantane, the findings regarding the effects of its isomers on membrane anisotropy and motoneuron excitability provide valuable insights into its potential mechanisms of action. This is because structural similarities often translate to shared pharmacological properties.

Q2: The study highlights the impact of 1-aminoadamantanes on "membrane anisotropy." What is membrane anisotropy, and why is its alteration significant in the context of neuronal function?

A2: Membrane anisotropy refers to the asymmetrical arrangement of lipid molecules within cell membranes. This asymmetry is crucial for maintaining the fluidity and proper functioning of membrane proteins, including ion channels vital for neuronal signaling. The study demonstrates that 1-aminoadamantanes can alter membrane anisotropy []. This alteration could potentially impact the activity of ion channels embedded within the membrane, ultimately influencing the excitability of neurons.

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